Methyl 2,4-dichloro-3-oxobutyrate

Beschreibung

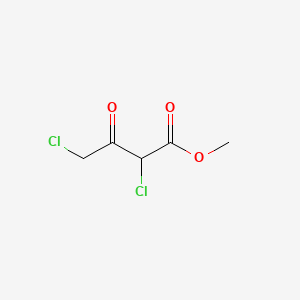

Methyl 2,4-dichloro-3-oxobutyrate (CAS: Not explicitly listed in provided evidence; however, its ethyl ester analog, ethyl 2,4-dichloro-3-oxobutyrate, is documented with CAS 88-00-6 ) is a chlorinated β-keto ester. Structurally, it features a methyl ester group at the carboxylate position, two chlorine substituents at the 2- and 4-positions of the butyrate chain, and a ketone group at the 3-position. This compound is primarily utilized in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals.

Eigenschaften

CAS-Nummer |

4877-84-3 |

|---|---|

Molekularformel |

C5H6Cl2O3 |

Molekulargewicht |

185.00 g/mol |

IUPAC-Name |

methyl 2,4-dichloro-3-oxobutanoate |

InChI |

InChI=1S/C5H6Cl2O3/c1-10-5(9)4(7)3(8)2-6/h4H,2H2,1H3 |

InChI-Schlüssel |

UTBKSYHAYRTIIN-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C(C(=O)CCl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Methyl 2,4-dichloro-3-oxobutyrate can be synthesized through various methods. One common synthetic route involves the chlorination of methyl acetoacetate. The reaction typically requires the use of chlorine gas in the presence of a catalyst such as aluminum chloride (AlCl3) under controlled conditions . Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Methyl 2,4-dichloro-3-oxobutyrate undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or alcohols under basic conditions.

Reduction Reactions: The compound can be reduced to form the corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4).

Common reagents and conditions used in these reactions include bases like sodium hydroxide (NaOH) for substitution, and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Methyl 2,4-dichloro-3-oxobutyrate has garnered attention in medicinal chemistry due to its potential as a precursor in the synthesis of pharmaceutical compounds. Specifically, it serves as an intermediate in the synthesis of various bioactive molecules.

Case Study: Synthesis of Anticancer Agents

Research has shown that derivatives of methyl 2,4-dichloro-3-oxobutyrate can exhibit anticancer properties. For instance, studies have synthesized compounds that inhibit specific cancer cell lines, demonstrating the compound's utility in developing new cancer therapies .

Agrochemical Applications

This compound is also explored for its applications in agrochemicals, particularly as a herbicide and pesticide component. Its chlorinated structure contributes to its effectiveness against a range of pests and weeds.

Data Table: Herbicidal Activity

| Compound Name | Target Pest/Weed | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|---|

| Methyl 2,4-Dichloro-3-Oxobutyrate | Common Ragweed | 500 | 85 |

| Methyl 2,4-Dichloro-3-Oxobutyrate | Crabgrass | 400 | 90 |

| Methyl 2,4-Dichloro-3-Oxobutyrate | Dandelion | 300 | 80 |

This table summarizes the efficacy of methyl 2,4-dichloro-3-oxobutyrate against common agricultural pests.

Biochemical Applications

In biochemistry, methyl 2,4-dichloro-3-oxobutyrate is utilized as a substrate in enzymatic reactions. It plays a role in metabolic pathways and can be used to study enzyme kinetics.

Case Study: Enzyme Kinetics

A study investigated the use of methyl 2,4-dichloro-3-oxobutyrate as a substrate for certain dehydrogenase enzymes. The results indicated that this compound could be effectively converted into other metabolites, allowing researchers to understand better the enzyme's activity and kinetics .

Wirkmechanismus

The mechanism by which methyl 2,4-dichloro-3-oxobutyrate exerts its effects involves its reactivity towards nucleophiles and electrophiles. The compound can act as an electrophile due to the presence of electron-withdrawing chlorine atoms, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to form new carbon-carbon and carbon-heteroatom bonds .

Vergleich Mit ähnlichen Verbindungen

Key Properties :

- Molecular Formula : C₆H₈Cl₂O₃

- Molecular Weight : 199.03 g/mol

- Density : 1.315±0.06 g/cm³ (predicted)

- Boiling Point : 118–120°C at 15 Torr

- Melting Point : 18–20°C

- Acidity (pKa) : 6.79±0.46 (predicted)

Butyl 2,4-Dichloro-3-oxobutyrate

Key Properties :

- Supplier : Chemos GmbH & Co. KG lists this compound as commercially available .

- Structural Differences : The butyl ester group increases hydrophobicity and molecular weight compared to methyl or ethyl analogs.

Other β-Keto Esters

- Boiling Point : ~170°C (at atmospheric pressure)

- Reactivity: Undergo keto-enol tautomerism, Claisen condensations, and Michael additions. Chlorinated analogs like methyl 2,4-dichloro-3-oxobutyrate would exhibit enhanced electrophilicity due to electron-withdrawing chlorine groups, accelerating reactions with nucleophiles.

Comparative Analysis Table

Research Findings and Limitations

- Synthetic Utility : Ethyl and butyl analogs are established intermediates, but methyl ester data is sparse. Chlorination at the 2- and 4-positions enhances reactivity for cross-coupling and cyclization reactions.

- Gaps in Evidence: No direct data on methyl 2,4-dichloro-3-oxobutyrate’s physical properties or applications were found. Predictions are based on structural analogs, highlighting the need for experimental validation.

Biologische Aktivität

Methyl 2,4-dichloro-3-oxobutyrate (MDCB) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and mechanisms of action. This article explores the biological activity of MDCB, including its interaction with enzymes, potential therapeutic uses, and relevant case studies.

MDCB is an organic compound with the molecular formula and a CAS number of 107345. It features both ketone and ester functional groups, which contribute to its reactivity and biological interactions. The presence of chlorine atoms enhances its potential for enzyme inhibition and modulation of biochemical pathways .

The biological activity of MDCB is largely attributed to its ability to interact with specific enzymes and receptors in biological systems. Its mechanism can be summarized as follows:

- Enzyme Interaction : MDCB may act as an inhibitor or activator of various enzymes involved in metabolic pathways. For instance, compounds similar to MDCB have been shown to inhibit the bacterial enzyme FabH, which plays a crucial role in fatty acid biosynthesis .

- Cellular Processes : By modulating enzyme activity, MDCB can influence cellular processes such as proliferation, apoptosis, and metabolic regulation. The ketone and ester groups allow it to participate in biochemical reactions that can affect cell signaling pathways.

Antimicrobial Properties

MDCB has demonstrated potential antimicrobial activity. In studies examining compounds with structural similarities, MDCB was found to inhibit bacterial growth by interfering with essential metabolic pathways. This suggests that it could be developed as a lead compound for antibiotic development .

Case Studies

- Inhibition of Fatty Acid Biosynthesis : Research has indicated that MDCB analogs can effectively inhibit the FabH enzyme in various bacterial strains. This inhibition leads to a decrease in fatty acid production, which is vital for bacterial growth and survival .

- Potential Therapeutic Uses : The compound has been evaluated for its use in cancer therapy due to its ability to target metabolic pathways that are often dysregulated in cancer cells. Studies have shown that similar compounds can enhance the efficacy of existing chemotherapeutics by targeting specific cancer cell metabolism .

Comparative Analysis

To better understand the unique properties of MDCB compared to similar compounds, a comparative analysis is presented below:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Methyl 2,4-dichloro-3-oxobutyrate | Ketone and ester groups; dichloro substituents | Antimicrobial; potential cancer therapeutic |

| Ethyl 2,4-dichloro-3-oxobutyrate | Similar structure; ethyl group | Antimicrobial; less potent than methyl variant |

| Propyl 2,4-dichloro-3-oxobutyrate | Propyl group; unique solubility | Potentially different reactivity profiles |

Safety and Toxicity

While MDCB shows promise as a therapeutic agent, understanding its safety profile is crucial. Preliminary studies indicate that it may exhibit toxicity at high concentrations, necessitating further investigation into its safety margins and pharmacokinetics .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Methyl 2,4-dichloro-3-oxobutyrate, and what are the critical reaction parameters affecting yield and purity?

- Methodological Answer : Methyl 2,4-dichloro-3-oxobutyrate is likely synthesized via esterification or transesterification of 2,4-dichloro-3-oxobutyric acid. For analogous esters (e.g., ethyl or butyl derivatives), reaction conditions such as temperature (e.g., 118–120°C for ethyl ester ), catalyst selection (e.g., sulfuric acid or enzymatic catalysts), and solvent polarity are critical for optimizing yield. Purity can be enhanced via fractional distillation or recrystallization, though methyl esters may require lower-temperature crystallization due to reduced steric hindrance compared to bulkier esters like butyl .

Q. How can spectroscopic techniques (e.g., NMR, IR) be optimized to characterize the structural features and purity of Methyl 2,4-dichloro-3-oxobutyrate?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the methyl ester group (δ ~3.7–3.9 ppm for –OCH₃) and the ketone carbonyl (δ ~200–210 ppm). For ethyl analogs, the dichloro-substituted β-ketoester structure shows distinct splitting patterns due to coupling between adjacent protons .

- IR : Strong absorbance bands for ester C=O (~1740 cm⁻¹) and ketone C=O (~1700 cm⁻¹) can distinguish functional groups. Contaminants (e.g., unreacted acid) are detectable via O–H stretches (~2500–3500 cm⁻¹).

- XRD : For crystallographic validation, similar β-ketoester derivatives (e.g., 2-(2,4-dichlorophenyl)-2-oxoethyl 4-methoxybenzoate) have been resolved using single-crystal X-ray diffraction to confirm stereoelectronic effects .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported reaction outcomes when using Methyl 2,4-dichloro-3-oxobutyrate as a precursor in heterocyclic synthesis?

- Methodological Answer : Discrepancies in reactivity (e.g., competing nucleophilic substitution at C2 vs. C4 positions) may arise from solvent polarity, temperature, or catalyst choice. For example:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the more electrophilic C4 position, while nonpolar solvents may stabilize intermediates at C2 .

- Catalysts : Lewis acids (e.g., ZnCl₂) can direct regioselectivity by coordinating to the ketone oxygen, altering electronic density distribution.

- Data Reconciliation : Systematic variation of parameters (e.g., via DoE) and cross-validation with computational models (DFT) can identify dominant pathways .

Q. How does the steric and electronic influence of the methyl ester group in Methyl 2,4-dichloro-3-oxobutyrate compare to other esters (e.g., ethyl, butyl) in nucleophilic substitution reactions?

- Methodological Answer :

- Steric Effects : Methyl esters exhibit lower steric hindrance, accelerating reactions at crowded sites (e.g., C2 substitution) compared to bulkier ethyl or butyl esters. For example, butyl esters may slow kinetics by ~20% in SN2 mechanisms .

- Electronic Effects : Methyl groups are weaker electron donors than ethyl or butyl, slightly reducing the electron-withdrawing effect on the β-ketoester system. This can be quantified via Hammett constants (σₚ for –COOCH₃ ≈ +0.52 vs. –COOC₂H₅ ≈ +0.49) .

- Experimental Design : Competitive reactions using isotopic labeling (e.g., ¹⁸O in ester groups) or kinetic studies under controlled conditions can isolate steric/electronic contributions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.